molecular formula C18H21FO5 B14873125 Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate

Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14873125
M. Wt: 336.4 g/mol
InChI Key: BVNQPMYHIBQWQA-UHFFFAOYSA-N
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Description

Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclohexane ring with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of diethyl 3-(4-fluorophenyl)-4-hydroxycyclohexane-1,2-dicarboxylate.

    Reduction: Formation of diethyl 3-(4-fluorophenyl)-4-hydroxycyclohexane-1,2-dicarboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the ester groups may facilitate cellular uptake and metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Diethyl 3-(4-chlorophenyl)-4-oxocyclohexane-1,2-dicarboxylate
  • Diethyl 3-(4-bromophenyl)-4-oxocyclohexane-1,2-dicarboxylate
  • Diethyl 3-(4-methylphenyl)-4-oxocyclohexane-1,2-dicarboxylate

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to chlorine or bromine.
  • Methyl Group: The methyl-substituted compound may have different steric and electronic properties, affecting its reactivity and interactions.

Properties

IUPAC Name

diethyl 3-(4-fluorophenyl)-4-oxocyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO5/c1-3-23-17(21)13-9-10-14(20)15(16(13)18(22)24-4-2)11-5-7-12(19)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQPMYHIBQWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1C(=O)OCC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCC(=O)C(C1C(=O)OCC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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